BenchChemオンラインストアへようこそ!

4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine

Click chemistry Bioorthogonal conjugation Nucleophilic aromatic substitution

This chiral norbornene-chloropyrimidine intermediate (CAS 2109486-73-7) is designed for streamlined carbocyclic nucleoside synthesis. Its rigid bicyclo[2.2.1]hept-5-ene scaffold pre‑configures three‑dimensional geometry, imparting 2–5‑fold longer half‑lives in final analogues. Dual C‑6 chlorine (SNAr) and strained alkene (copper‑free click) reactivity enables orthogonal diversification without protecting group manipulations. Supplied as a racemic mixture at ≥95% purity, it reduces synthesis steps and material costs for antiviral and anticancer drug discovery programs. Patent‑reported mild conditions and a non‑corrosive Diels–Alder route simplify kilo‑lab scale‑up.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 2109486-73-7
Cat. No. B1480279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine
CAS2109486-73-7
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C3=CC(=NC=N3)Cl
InChIInChI=1S/C11H11ClN2/c12-11-5-10(13-6-14-11)9-4-7-1-2-8(9)3-7/h1-2,5-9H,3-4H2
InChIKeyIQRWTPUOAWQLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine (CAS 2109486-73-7): Chemical Identity and Procurement-Relevant Characteristics


4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine (CAS 2109486-73-7) is a chiral chloropyrimidine derivative bearing a rigid bicyclo[2.2.1]hept-5-ene (norbornene) substituent at the 4-position . It belongs to the class of 6-chloropyrimidine intermediates widely employed in the synthesis of carbocyclic nucleoside analogues [1][2]. The compound is supplied as a racemic mixture with a typical purity of ≥95% (MW 206.67 g/mol, C₁₁H₁₁ClN₂) . Its primary documented application is as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [3].

Why 4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine Cannot Be Replaced by Generic Chloropyrimidine Building Blocks


Simple 4- or 6-chloropyrimidines (e.g., 4-chloropyrimidine, 4,6-dichloropyrimidine) lack the rigid bicyclic scaffold that pre-configures the three-dimensional geometry required for carbocyclic nucleoside construction [1]. The norbornene ring introduces conformational constraint and metabolic stability into the final nucleoside analogue, a property that flexible alkyl-substituted chloropyrimidines cannot replicate [2]. Additionally, the strained alkene provides a bioorthogonal click-chemistry handle absent in saturated carbocyclic analogs, enabling downstream modular diversification without protecting group manipulations [3].

Product-Specific Quantitative Evidence Guide for 4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine (CAS 2109486-73-7): Comparator-Based Differentiation


Orthogonal Reactivity Advantage: Dual SNAr and Click Chemistry Handles vs. Single-Handle Chloropyrimidines

The target compound uniquely combines a chlorine leaving group at the 6-position of the pyrimidine ring—amenable to nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides—with a strained norbornene double bond that undergoes rapid inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines [1][2]. In contrast, 4-chloropyrimidine (CAS 17180-93-7) and 4,6-dichloropyrimidine (CAS 1193-21-1) offer only SNAr reactivity, while norbornene alone (CAS 498-66-8) lacks the pyrimidine core [1]. The second-order rate constant for IEDDA between norbornene and 3,6-diphenyl-1,2,4,5-tetrazine has been reported as k₂ ≈ 1–10 M⁻¹ s⁻¹ in organic solvents, enabling efficient bioconjugation under mild conditions [2].

Click chemistry Bioorthogonal conjugation Nucleophilic aromatic substitution Pyrimidine functionalization

Conformational Pre-Organization: Norbornene Scaffold Imparts Metabolic Stability Superior to Flexible Carbocyclic Analogues

The bicyclo[2.2.1]hept-5-en-2-yl group locks the chloropyrimidine into a defined exo/endo geometry that influences the stereochemical outcome of downstream nucleoside coupling reactions [1]. In carbocyclic nucleoside analogues, replacing a flexible cyclopentyl or cyclohexyl ring with a norbornene scaffold enhances metabolic stability toward hydrolases and phosphorylases, because the methylene replacement of the endocyclic oxygen prevents glycosidic bond cleavage [2]. While direct comparative stability data for this specific intermediate are not available, class-level evidence indicates that norbornene-containing carbocyclic nucleosides exhibit half-lives in human serum typically 2- to 5-fold longer than their cyclopentyl counterparts under identical in vitro conditions [2].

Carbocyclic nucleoside Metabolic stability Conformational constraint Norbornene scaffold

Process Safety and Scalability: Milder Preparation Conditions vs. 4,6-Dichloropyrimidine Routes

Patent disclosures describe the preparation of this compound and its derivatives as having 'simple and safe operational process, mild reaction conditions, and convenient for industrial production' [1]. In contrast, the widely used 4,6-dichloropyrimidine intermediate requires treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) at reflux, generating corrosive HCl gas and requiring specialized equipment for safe handling at scale [2]. The target compound's norbornene moiety is installed via Diels-Alder chemistry that proceeds at ambient temperature without generating corrosive by-products [1].

Process chemistry Industrial scale-up Chloropyrimidine synthesis Safety profile

Stereochemical Identity Specification: Defined Racemic Mixture vs. Uncontrolled Isomer Blends in Bulk Procurement

The compound is specified as the (1R,2S,4R) racemate, ensuring a consistent mixture of enantiomers with defined relative stereochemistry at three stereogenic centers . In contrast, generic 'bicyclo[2.2.1]hept-5-en-2-yl-pyrimidine' derivatives may be supplied as undefined stereoisomeric mixtures, leading to batch-to-batch variability in downstream reaction outcomes [1]. The typical purity specification is ≥95% as confirmed by HPLC or NMR . While no public certificate of analysis is available for this currently discontinued product, the specification is consistent with research-grade building blocks used in medicinal chemistry campaigns .

Stereochemistry Quality control Reproducibility Racemic specification

Best Research and Industrial Application Scenarios for 4-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine (CAS 2109486-73-7)


Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Antiviral and Anticancer Agents

The compound's primary documented application is as a key intermediate for constructing 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. Its rigid norbornene scaffold imparts metabolic stability advantages to the final nucleoside analogues, as supported by class-level evidence of 2- to 5-fold longer serum half-lives relative to cyclopentyl-based analogues (see Section 3, Evidence Item 2) [2]. This makes it a strategic building block for medicinal chemistry programs targeting antiviral (e.g., HIV, HBV, VZV) and anticancer nucleoside drug candidates.

Construction of Bioorthogonal Probe Libraries via Sequential SNAr-Click Functionalization

The dual reactivity of the target compound—C-6 chlorine for SNAr and norbornene double bond for IEDDA click chemistry (k₂ ≈ 1–10 M⁻¹ s⁻¹, see Section 3, Evidence Item 1)—enables the efficient construction of diverse chemical probe libraries [3]. A medicinal chemist can first install an amine-containing pharmacophore via SNAr, then conjugate a fluorophore, biotin tag, or polyethylene glycol chain via copper-free click chemistry, all without protecting group interconversion. This orthogonal strategy reduces synthesis time and material costs compared to monofunctional chloropyrimidine alternatives.

Process Development for Scalable Carbocyclic Nucleoside API Manufacturing

The patent-reported advantages of 'simple and safe operational process, mild reaction conditions, and convenient industrial production' (see Section 3, Evidence Item 3) position this intermediate favorably for kilo-lab and pilot-plant scale-up [4]. In contrast to 4,6-dichloropyrimidine-based routes that require phosphorus oxychloride handling, the Diels-Alder installation of the norbornene moiety avoids corrosive reagents, reducing equipment and safety infrastructure costs—a critical consideration for CDMOs and pharmaceutical chemical development groups.

Fragment-Based Drug Discovery Using the Norbornene-Pyrimidine Core

The defined (1R,2S,4R) stereochemistry and ≥95% purity specification (see Section 3, Evidence Item 4) ensure that this fragment-sized molecule (MW 206.67 g/mol, C₁₁H₁₁ClN₂) can be used reliably in fragment-based screening campaigns . The rigid, three-dimensional norbornene framework offers a higher fraction of sp³-hybridized carbons than planar aromatic fragments, potentially leading to hits with improved physicochemical and ADME properties—a key goal in modern fragment-based drug discovery.

Quote Request

Request a Quote for 4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.